N-(3,4-dimethoxybenzyl)naphthalene-2-sulfonamide
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Overview
Description
N~2~-(3,4-DIMETHOXYBENZYL)-2-NAPHTHALENESULFONAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a naphthalenesulfonamide core substituted with a 3,4-dimethoxybenzyl group, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3,4-DIMETHOXYBENZYL)-2-NAPHTHALENESULFONAMIDE typically involves the following steps:
Formation of the Naphthalenesulfonamide Core: This can be achieved by sulfonation of naphthalene followed by amination to introduce the sulfonamide group.
Introduction of the 3,4-Dimethoxybenzyl Group: This step involves the alkylation of the naphthalenesulfonamide with 3,4-dimethoxybenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-(3,4-DIMETHOXYBENZYL)-2-NAPHTHALENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Introduction of various substituents on the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of novel materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N2-(3,4-DIMETHOXYBENZYL)-2-NAPHTHALENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N~2~-(3,4-Dimethoxybenzyl)-2-naphthylamine: Similar structure but lacks the sulfonamide group.
3,4-Dimethoxybenzylamine: Contains the 3,4-dimethoxybenzyl group but lacks the naphthalenesulfonamide core.
Naphthalenesulfonamide: Core structure without the 3,4-dimethoxybenzyl substitution.
Uniqueness
N~2~-(3,4-DIMETHOXYBENZYL)-2-NAPHTHALENESULFONAMIDE is unique due to the combination of the naphthalenesulfonamide core and the 3,4-dimethoxybenzyl group, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C19H19NO4S |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C19H19NO4S/c1-23-18-10-7-14(11-19(18)24-2)13-20-25(21,22)17-9-8-15-5-3-4-6-16(15)12-17/h3-12,20H,13H2,1-2H3 |
InChI Key |
UNEFBLZPOVCSBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)OC |
Origin of Product |
United States |
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